6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom, a pyridine ring, and a prop-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridin-2-ylmethanol and 6-fluoropyridine-3-carboxylic acid.
Formation of Intermediate: The first step involves the protection of the alcohol group in 6-methylpyridin-2-ylmethanol, followed by its conversion to a suitable leaving group (e.g., tosylate or mesylate).
Nucleophilic Substitution: The protected intermediate undergoes nucleophilic substitution with 6-fluoropyridine-3-carboxylic acid to form the desired pyridine derivative.
Deprotection and Functionalization: The protecting group is removed, and the resulting intermediate is further functionalized with a prop-2-ynyl group through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions to industrial scales.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism by which 6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide: shares structural similarities with other pyridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
6-fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-3-9-20(11-14-6-4-5-12(2)19-14)16(21)13-7-8-15(17)18-10-13/h1,4-8,10H,9,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGUBWSATZYEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CC#C)C(=O)C2=CN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.